6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one
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Overview
Description
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one is a complex organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one typically involves the reaction of isoquinolin-1-one with a boronic ester precursor. One common method involves the use of pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF).
Major Products
Oxidation: Boronic acids.
Reduction: Various reduced isoquinolin-1-one derivatives.
Substitution: Coupled products with aryl or vinyl halides.
Scientific Research Applications
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst to form new carbon-carbon bonds. This mechanism is crucial in the formation of complex organic structures .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in similar cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A compound with a similar boronic ester group, used in organic synthesis.
Uniqueness
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one is unique due to its isoquinolin-1-one core, which provides additional functionalization possibilities and potential biological activity. This makes it a valuable compound in both synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C15H18BNO3 |
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Molecular Weight |
271.12 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8aH-isoquinolin-1-one |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)11-5-6-12-10(9-11)7-8-17-13(12)18/h5-9,12H,1-4H3 |
InChI Key |
ZTFVFDUUTZAYHZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=NC(=O)C3C=C2 |
Origin of Product |
United States |
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